molecular formula C13H17F3N4O2 B279891 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE

Cat. No.: B279891
M. Wt: 318.29 g/mol
InChI Key: ZHRSHGLGTMHIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and a trifluoromethyl group, as well as a morpholine ring attached to an acetamide group

Preparation Methods

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE typically involves multiple steps. . The morpholine ring is then attached through nucleophilic substitution reactions. Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines, which may exhibit different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The morpholine ring further contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl and cyclopropyl substitutions. These compounds often share similar biological activities but differ in their potency and selectivity. For example:

The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE lies in its combination of these functional groups, which provides a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C13H17F3N4O2

Molecular Weight

318.29 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17F3N4O2/c14-13(15,16)11-7-10(9-1-2-9)20(17-11)8-12(21)18-19-3-5-22-6-4-19/h7,9H,1-6,8H2,(H,18,21)

InChI Key

ZHRSHGLGTMHIEF-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F

Origin of Product

United States

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